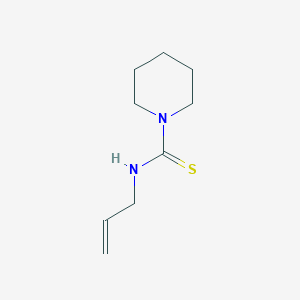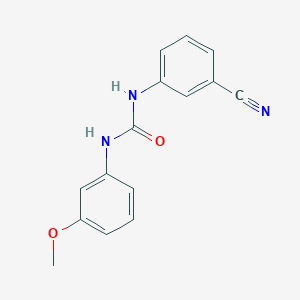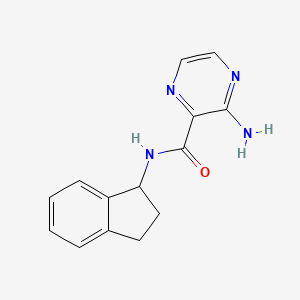![molecular formula C21H31N3OS B7457372 N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)
N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide, also known as MT-45, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s as a potential alternative to morphine. MT-45 is a highly potent drug and has been shown to have strong analgesic effects in animal models. However, it has not been approved for human use due to its potential for abuse and addiction.
Mecanismo De Acción
N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide acts on the mu-opioid receptor in the brain, which is responsible for the analgesic effects of opioids. It also acts on the dopamine system, which is responsible for the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide produces several biochemical and physiological effects in the body. It produces analgesia, sedation, and respiratory depression, similar to other opioids. It also produces a feeling of euphoria, which is responsible for its potential for abuse and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide has several advantages and limitations for lab experiments. Its high potency and strong analgesic effects make it a useful tool for studying the mu-opioid receptor and the mechanisms of opioid analgesia. However, its potential for abuse and addiction make it a risky substance to work with.
Direcciones Futuras
There are several future directions for research on N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide. One direction is to investigate its potential as a treatment for chronic pain. Another direction is to investigate its potential for abuse and addiction and to develop strategies to prevent its misuse. Finally, further research is needed to understand the mechanisms of action of N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide and its effects on the brain and body.
Métodos De Síntesis
The synthesis of N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide involves several steps. The starting material is adamantane, which is reacted with thionyl chloride to form an intermediate. This intermediate is then reacted with 2-mercaptothiazole to form the thiazole ring. The resulting compound is then reacted with 4-methylpiperidine to form the final product, N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide.
Aplicaciones Científicas De Investigación
N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide has been the subject of several scientific studies. One study investigated the analgesic effects of N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide in rats. The results showed that N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide produced dose-dependent analgesia in the rats, with a potency similar to that of morphine.
Another study investigated the abuse potential of N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide in rats. The results showed that N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide produced reinforcing effects in the rats, indicating its potential for abuse and addiction.
Propiedades
IUPAC Name |
N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3OS/c1-14-2-4-24(5-3-14)12-18-13-26-20(22-18)23-19(25)21-9-15-6-16(10-21)8-17(7-15)11-21/h13-17H,2-12H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQCYMDVWPRSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CSC(=N2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)



![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)

![2,2-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide](/img/structure/B7457335.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)
![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)


